molecular formula C8H17NO5 B113105 2-Aminohexan-1-OL oxalate CAS No. 855917-72-5

2-Aminohexan-1-OL oxalate

Cat. No. B113105
M. Wt: 207.22 g/mol
InChI Key: GXWZDFSXBYINCU-UHFFFAOYSA-N
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Description

2-Aminohexan-1-ol oxalate is a chemical compound with the molecular formula C6H15NO·C2H2O4 . It has a molecular weight of 117.19 + (90.03) and is represented by the canonical SMILES: CCCCC(CO)N.C(=O)(C(=O)O)O .


Synthesis Analysis

Monoalkyl oxalates, such as 2-Aminohexan-1-ol oxalate, can be synthesized in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .


Molecular Structure Analysis

The molecular structure of 2-Aminohexan-1-ol oxalate includes a covalently-bonded unit count of 2, a heavy atom count of 14, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 4 . It has a topological polar surface area of 121Ų .


Chemical Reactions Analysis

Oxalate half-esters, like 2-Aminohexan-1-ol oxalate, are susceptible to radical decarboxylation and deoxygenations . They are very important building blocks for the synthesis of a wide range of significant compounds .


Physical And Chemical Properties Analysis

2-Aminohexan-1-ol oxalate is a solid compound . It has a complexity of 119 and a monoisotopic mass of 207.11067264 . It also has a rotatable bond count of 5 .

Scientific Research Applications

Chemical Synthesis and Modification

2-Aminohexan-1-OL oxalate serves as a key intermediate in the synthesis of complex molecules. For example, it has been used in the deamination of 1-aminohexan-2-ol and related compounds to study the selective cleavage of hydroxylysine-bound glycosyl residues of collagen. This process highlights its utility in modeling chemical reactions of biological significance, such as those involved in the structural integrity of collagen, a crucial protein in connective tissues (Tang & Williams, 1984).

Enzymatic and Biochemical Applications

The enzymatic activity and biochemical interactions involving 2-Aminohexan-1-OL oxalate derivatives are of great interest. Studies on oxalate decarboxylase from Bacillus subtilis, for example, provide insights into the enzyme's application in treating hyperoxaluria, a condition characterized by oxalate accumulation. The enzyme operates efficiently at acidic pH but retains significant activity at neutral pH, making it a potential biological tool for medical applications (Conter et al., 2019).

Material Science and Coatings

In material science, derivatives of 2-Aminohexan-1-OL oxalate have been explored for creating novel polymeric coatings. Electrochemical polymerization of related compounds on metal surfaces has been investigated, demonstrating the potential of such materials in creating protective, conductive, or catalytically active coatings. This research underlines the compound's versatility in facilitating the development of new materials with specific electronic or physical properties (Solmaz & Kardaş, 2009).

Environmental and Geological Applications

The study of oxalates, including those derived from 2-Aminohexan-1-OL, extends into environmental sciences and geology. Raman spectroscopy of natural oxalates has elucidated their role as markers for environmental changes and processes. This work is crucial in understanding biogeochemical cycles, the deterioration of artworks, and the geochemical analysis of minerals formed in natural settings, showcasing the broader environmental and geological relevance of oxalates (Frost, 2004).

Safety And Hazards

The safety data sheet for a similar compound, 6-Amino-1-hexanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-aminohexan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZDFSXBYINCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohexan-1-OL oxalate

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